1-Azido-3-(methoxymethyl)benzene
Description
1-Azido-3-(methoxymethyl)benzene is a chemical compound characterized by the presence of an azide group attached to a benzyl moiety, which is further linked to a methanolate group. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.
Properties
IUPAC Name |
1-azido-3-(methoxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-12-6-7-3-2-4-8(5-7)10-11-9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIMLCPRFQXGIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Azido-3-(methoxymethyl)benzene typically involves the azidonation of benzyl alcohol derivatives. One common method includes the use of azidotrimethylsilane (TMSN₃) in the presence of a catalyst such as copper(II) triflate. The reaction proceeds under mild conditions and yields the desired azide compound . Industrial production methods may involve continuous-flow processes to ensure high efficiency and yield .
Chemical Reactions Analysis
1-Azido-3-(methoxymethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often with organometallic reagents or lithium aluminum hydride.
Cycloaddition Reactions: It can undergo copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reagents such as triphenylphosphine.
Scientific Research Applications
1-Azido-3-(methoxymethyl)benzene is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of 1-Azido-3-(methoxymethyl)benzene involves its reactivity with various nucleophiles and electrophiles. The azide group is highly reactive and can participate in cycloaddition and substitution reactions, leading to the formation of stable products. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
1-Azido-3-(methoxymethyl)benzene can be compared with other azide-containing compounds such as benzyl azide and phenyl azide. While all these compounds share the azide functional group, this compound is unique due to its specific structure, which imparts distinct reactivity and applications . Similar compounds include:
- Benzyl azide
- Phenyl azide
- 4-Azidobenzyl alcohol
These compounds are used in similar applications but may differ in their reactivity and the types of products they form .
Biological Activity
1-Azido-3-(methoxymethyl)benzene (CAS No. 1249333-98-9) is a compound characterized by the presence of an azide group (-N₃) and a methoxymethyl group (-OCH₂OCH₃) attached to a benzene ring. This unique structural configuration imparts significant biological activity, particularly in the realm of bioorthogonal chemistry, where it is utilized for selective labeling and tracking of biomolecules.
- Molecular Formula : C₈H₉N₃O
- Molecular Weight : 163.18 g/mol
The azide functional group is known for its reactivity, allowing for the formation of covalent bonds with various biomolecules under specific conditions, such as exposure to ultraviolet light. This property is particularly valuable in applications such as photoaffinity labeling and bioconjugation.
Biological Applications
This compound has garnered attention for its applications in several biological contexts:
- Bioorthogonal Chemistry : The azide group allows for selective reactions with alkyne-containing molecules, enabling the study of complex biological systems without interfering with native biochemical pathways.
- Drug Development : Its ability to selectively label biomolecules aids in drug design and development, providing insights into pharmacokinetics and therapeutic effects.
- Bioconjugation : The compound is used in the conjugation of drugs to targeting moieties, enhancing the specificity and efficacy of therapeutic agents.
The biological activity of this compound can be understood through its interaction with cellular components:
- Enzyme Interaction : The compound can bind to specific enzymes, potentially inhibiting or enhancing their activity. This interaction can modulate various signaling pathways within cells, influencing processes such as proliferation and apoptosis.
- Cellular Signaling : By affecting key signaling pathways like MAPK/ERK, this compound can alter gene expression and cellular metabolism, leading to significant biological effects .
Research Findings
Recent studies have highlighted the compound's potential in various experimental settings:
Table 1: Summary of Biological Activities
Case Studies
- Photoaffinity Labeling : In a study exploring photoaffinity labeling techniques, this compound was used to tag proteins selectively under UV light exposure. This method allowed researchers to visualize protein interactions in live cells, providing insights into dynamic cellular processes.
- Therapeutic Applications : Another investigation focused on its use as a drug delivery system component, where the azide functionality facilitated the conjugation of therapeutic agents to targeting ligands, enhancing specificity towards cancer cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
